molecular formula C24H22N4O2 B11277648 6-cyclopropyl-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11277648
M. Wt: 398.5 g/mol
InChI Key: GHIGXLVHMLCDTC-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the cyclopropyl and methoxyphenyl groups through substitution reactions.

    Amidation Reactions: Formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

6-cyclopropyl-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-cyclopropyl-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolo[3,4-b]pyridine derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity, binding affinity, or biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

6-cyclopropyl-N-(2-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H22N4O2/c1-15-22-18(24(29)26-19-10-6-7-11-21(19)30-2)14-20(16-12-13-16)25-23(22)28(27-15)17-8-4-3-5-9-17/h3-11,14,16H,12-13H2,1-2H3,(H,26,29)

InChI Key

GHIGXLVHMLCDTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5

Origin of Product

United States

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